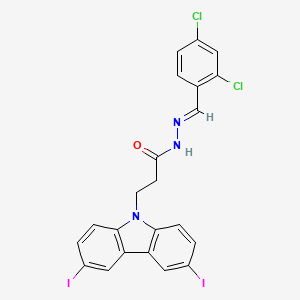![molecular formula C24H30N4O6 B12049488 N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of two hydrazone groups, which are formed by the condensation of hydrazides with aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the phenyl rings can be oxidized to form quinones.
Reduction: The hydrazone groups can be reduced to form hydrazines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The hydroxy and methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, enhancing its ability to interact with biological macromolecules. The hydrazone groups can also undergo tautomerization, which can affect the compound’s reactivity and stability .
Comparison with Similar Compounds
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can be compared with other similar compounds, such as:
- N’~1~,N’~8~-bis[(E)-(2-hydroxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-methoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-ethoxy-3-methoxybenzylidene)]octanedihydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ringsN’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for various applications .
Properties
Molecular Formula |
C24H30N4O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C24H30N4O6/c1-33-21-13-17(9-11-19(21)29)15-25-27-23(31)7-5-3-4-6-8-24(32)28-26-16-18-10-12-20(30)22(14-18)34-2/h9-16,29-30H,3-8H2,1-2H3,(H,27,31)(H,28,32)/b25-15+,26-16+ |
InChI Key |
UETAICSDBFKZGK-RYQLWAFASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)

![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)


